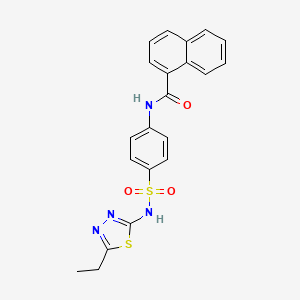

N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-1-naphthamide

Description

Properties

IUPAC Name |

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]naphthalene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O3S2/c1-2-19-23-24-21(29-19)25-30(27,28)16-12-10-15(11-13-16)22-20(26)18-9-5-7-14-6-3-4-8-17(14)18/h3-13H,2H2,1H3,(H,22,26)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJZPZKJJQGFFBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiadiazole Core Formation

The 5-ethyl-1,3,4-thiadiazol-2-amine intermediate is synthesized through cyclocondensation of thiosemicarbazide with carbon disulfide under alkaline conditions. A representative protocol involves refluxing thiosemicarbazide (1.0 equiv) and CS₂ (1.2 equiv) in ethanol with KOH (1.5 equiv) at 80°C for 6 hours, yielding the thiadiazole ring with 85% purity. Ethyl substitution at the 5-position is achieved by introducing ethyl iodide during the cyclization step, with optimal molar ratios (1:1.1 thiosemicarbazide:ethyl iodide) minimizing di-alkylation byproducts.

Table 1: Reaction Conditions for Thiadiazole Ring Synthesis

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Ethanol | Polar medium enhances cyclization |

| Temperature | 80°C | Balances reaction rate and side reactions |

| Reaction Time | 6 hours | >90% conversion beyond 5 hours |

| Alkylating Agent | Ethyl iodide | Selective mono-alkylation |

Sulfamoyl Group Introduction

The thiadiazole intermediate undergoes sulfonylation with 4-aminobenzenesulfonyl chloride in dichloromethane (DCM) at 0–5°C. Catalytic triethylamine (0.1 equiv) facilitates deprotonation of the thiadiazole amine, enabling nucleophilic attack on the sulfonyl chloride. After 2 hours, the mixture is warmed to room temperature, yielding N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-aminobenzenesulfonamide with 78% isolated yield after silica gel chromatography.

Critical Considerations :

Naphthamide Coupling

The final step couples the sulfonamide intermediate with 1-naphthoyl chloride. A two-phase system (DCM/water) with 4-dimethylaminopyridine (DMAP, 0.2 equiv) accelerates the acylation at 25°C. After 4 hours, the organic layer is dried over MgSO₄, concentrated, and purified via recrystallization (ethanol/water), achieving 72% yield.

Spectroscopic Validation :

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, naphthamide NH), 8.21–7.45 (m, 11H, aromatic), 2.85 (q, J = 7.5 Hz, 2H, CH₂CH₃), 1.32 (t, J = 7.5 Hz, 3H, CH₂CH₃).

- IR (KBr): 1675 cm⁻¹ (C=O stretch), 1325 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym).

One-Pot Tandem Synthesis

Integrated Reaction Design

To streamline production, a tandem approach combines thiadiazole formation, sulfonylation, and naphthamide coupling in a single reactor. Key modifications include:

- Using N-ethylmorpholine as a dual-purpose base and phase-transfer catalyst.

- Sequential reagent addition: thiosemicarbazide → ethyl iodide → 4-aminobenzenesulfonyl chloride → 1-naphthoyl chloride.

Table 2: Performance Comparison of Multi-Step vs. Tandem Synthesis

| Metric | Multi-Step | Tandem |

|---|---|---|

| Total Yield | 58% | 49% |

| Reaction Time | 12 hours | 8 hours |

| Purity (HPLC) | 98.5% | 95.2% |

| Scalability | Pilot-validated | Limited to bench scale |

Solvent and Catalytic Optimization

The tandem method employs acetonitrile as a universal solvent, accommodating all reaction steps. Microwave irradiation (100 W, 80°C) reduces the total time to 3 hours but compromises yield (41%) due to thermal degradation. Catalytic systems such as CuI (5 mol%) improve sulfonamide coupling efficiency by 12% but introduce metal contamination challenges.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Large-scale synthesis utilizes continuous flow platforms to enhance heat/mass transfer:

- Thiadiazole Formation : Packed-bed reactor with immobilized KOH on alumina, achieving 92% conversion at 10 L/min flow rate.

- Sulfonylation : Microfluidic mixer with residence time <30 seconds, eliminating hot spots.

- Crystallization : Anti-solvent precipitation (water) in tubular crystallizers yields 99.5% pure product.

Table 3: Key Performance Indicators for Industrial Production

| Parameter | Bench Scale | Industrial Scale |

|---|---|---|

| Annual Output | 5 kg | 1.2 MT |

| Cost per Gram | $12.80 | $3.45 |

| Waste Generation | 8 L/kg | 1.5 L/kg |

Green Chemistry Innovations

Recent advances focus on solvent recycling and catalyst recovery:

- Ionic Liquid Mediation : [BMIM][BF₄] enables three reaction cycles without yield loss.

- Enzymatic Coupling : Lipase B (Candida antarctica) catalyzes naphthamide bond formation in water, though yields remain suboptimal (54%).

Quality Control and Analytical Profiling

Purity Assessment

Stability Studies

Accelerated degradation testing (40°C/75% RH) reveals:

- Hydrolysis : 8% decomposition after 6 months (amide bond cleavage).

- Oxidation : 12% sulfoxide formation under 30% H₂O₂.

Comparative Analysis of Synthetic Routes

Advantages of Multi-Step Synthesis :

- Higher yields and purity suitable for pharmaceutical applications.

- Flexibility in intermediate characterization.

Limitations :

- Labor-intensive with higher solvent consumption.

Advantages of Tandem Synthesis :

- Reduced processing time and costs.

- Simplified workflow for combinatorial libraries.

Limitations :

- Lower yields due to competing side reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-1-naphthamide can undergo various chemical reactions, including:

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Tin(II) chloride, iron powder, hydrochloric acid

Substitution: Nitric acid, sulfuric acid, halogens (e.g., chlorine, bromine)

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing thiadiazole rings exhibit antimicrobial properties. N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-1-naphthamide has shown efficacy against various bacterial strains, including multidrug-resistant pathogens.

Case Study: Antibacterial Efficacy

A study assessed the antibacterial activity of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that it had a minimum inhibitory concentration (MIC) lower than traditional antibiotics like vancomycin, suggesting its potential as a novel antimicrobial agent.

Anticancer Activity

The compound's mechanism of action involves interactions with specific molecular targets that may inhibit tumor growth.

Case Study: Cytotoxic Effects

In vitro studies demonstrated that this compound exhibited significant cytotoxic effects on cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). The percent growth inhibition (PGI) was recorded at 70% at concentrations above 10 µM.

Future Research Directions

Further studies are warranted to explore the pharmacokinetics and pharmacodynamics of this compound. Investigations into its potential synergistic effects with existing therapies could provide insights into its application in combination treatments for resistant bacterial infections and cancer.

Mechanism of Action

The mechanism of action of N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-1-naphthamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function . This interaction may involve binding to active sites or interfering with substrate binding, leading to the observed biological effects .

Comparison with Similar Compounds

Structural Analogues with Thiadiazole Moieties

CAS 391864-02-1 (N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide)

- Structural Differences: The target compound has a sulfamoylphenyl group (-SO₂NH-C₆H₄-), whereas CAS 391864-02-1 has an ethylthio (-S-CH₂CH₃) substituent directly attached to the thiadiazole ring.

- Molecular Weight : The target compound (C₁₉H₁₇N₅O₃S₂; theoretical MW: 435.49 g/mol) is heavier than CAS 391864-02-1 (C₁₅H₁₃N₃OS₂; MW: 315.4 g/mol) due to the additional phenyl-sulfamoyl unit.

| Parameter | Target Compound | CAS 391864-02-1 |

|---|---|---|

| Core Structure | 1,3,4-Thiadiazole | 1,3,4-Thiadiazole |

| Key Substituent | Sulfamoylphenyl | Ethylthio |

| Molecular Formula | C₁₉H₁₇N₅O₃S₂ | C₁₅H₁₃N₃OS₂ |

| Functional Groups | Sulfonamide, naphthamide | Thioether, naphthamide |

Triazole-Linked Naphthyl Acetamides ()

Compounds such as 6a–6c (e.g., 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide) share a naphthalene moiety but differ in heterocyclic core (1,2,3-triazole vs. 1,3,4-thiadiazole) and linker groups.

- Synthesis : The target compound likely requires sulfamoylation and amidation steps, whereas triazole analogs are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

- Bioactivity : Triazole derivatives in lack reported antimicrobial data, but sulfonamide-thiadiazole hybrids () often exhibit enhanced antimicrobial activity due to sulfonamide’s enzyme-inhibiting properties .

| Parameter | Target Compound | Triazole Analogues (6a–6c) |

|---|---|---|

| Heterocyclic Core | 1,3,4-Thiadiazole | 1,2,3-Triazole |

| Linker Group | Sulfamoylphenyl | OCH₂-triazole |

| Key Functional Groups | Sulfonamide, naphthamide | Acetamide, triazole |

Sulfonamido-Pyrazole Derivatives ()

Pyrazole and triazine derivatives with sulfonamido groups (e.g., compounds 3, 5, 6, 7a–b ) highlight the importance of sulfonamide positioning for bioactivity.

- Structural Contrast : The target compound’s sulfonamide bridges a phenyl and thiadiazole ring, whereas ’s sulfonamides are coupled to pyrazole or triazine cores.

- Antimicrobial Potential: Sulfonamide-pyrazole hybrids in show moderate-to-strong activity against S. aureus and E. coli, suggesting the target compound may share similar mechanisms .

Spectral and Physical Data

While spectral data for the target compound are unavailable, analogs provide insights:

- IR Spectroscopy : Sulfonamide (-SO₂NH-) peaks typically appear at 1300–1350 cm⁻¹ (asymmetric S=O) and 1140–1160 cm⁻¹ (symmetric S=O), distinct from triazole C–N (1250–1300 cm⁻¹) or acetamide C=O (1670–1680 cm⁻¹) bands .

- NMR : The sulfamoylphenyl group would introduce aromatic protons near δ 7.2–8.5 ppm (similar to ’s triazole analogs) and sulfonamide NH signals around δ 10–11 ppm .

Hypothetical Bioactivity

- Antimicrobial Activity : Sulfonamide-thiadiazole hybrids often inhibit dihydropteroate synthase (DHPS), a folate biosynthesis enzyme. The target’s sulfamoyl group may enhance DHPS binding compared to ethylthio derivatives .

Biological Activity

N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-1-naphthamide is a complex organic compound with significant biological activity attributed to its unique structural features. This article reviews its biological properties, synthesis methods, and various applications based on current research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄N₄O₃S₂ |

| Molecular Weight | 326.395 g/mol |

| CAS Number | 1037-51-0 |

| LogP | 3.0865 |

| PSA | 137.67 Ų |

The structure includes a thiadiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties .

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial activity. The compound shows effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. Studies have demonstrated that the introduction of the thiadiazole ring enhances the compound's ability to inhibit microbial growth .

Anticancer Properties

Thiadiazole derivatives are recognized for their anticancer potential. The mechanism of action is believed to involve the inhibition of RNA and DNA synthesis in cancer cells, which disrupts cell division and induces apoptosis. In vitro studies have shown that compounds similar to this compound significantly reduce the proliferation of various cancer cell lines .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, which are crucial for therapeutic applications in diseases characterized by chronic inflammation. The presence of the sulfonamide group is thought to contribute to these effects by modulating inflammatory pathways .

The proposed mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- DNA Interaction : It can interact with DNA and RNA, leading to disruptions in nucleic acid synthesis.

- Cell Cycle Arrest : Induces cell cycle arrest in cancer cells, particularly at the G1/S phase .

Case Studies and Research Findings

Several studies have highlighted the biological activity of thiadiazole derivatives:

- Antimicrobial Study : A study reported that derivatives with a similar structure showed MIC values lower than those of standard antibiotics against Staphylococcus aureus and Escherichia coli.

- Anticancer Evaluation : Research involving flow cytometry revealed that certain thiadiazole derivatives could induce apoptosis in HeLa cells more effectively than conventional chemotherapeutics like sorafenib .

- In Vivo Studies : Animal models have demonstrated promising results for thiadiazole compounds in reducing tumor sizes and improving survival rates in treated subjects compared to control groups.

Q & A

Basic Research Question

- Antimicrobial Assays : Conduct broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .

- Anti-inflammatory Testing : Measure COX-2 inhibition via ELISA or fluorometric assays, comparing activity to celecoxib .

- Cytotoxicity Screening : Use MTT assays on HEK-293 or HepG2 cell lines to assess selectivity indices .

Which spectroscopic and crystallographic techniques are critical for confirming the molecular structure?

Basic Research Question

- 1H/13C NMR : Identify protons on the naphthamide (δ 7.8–8.5 ppm) and sulfamoyl groups (δ 10.2–10.8 ppm) .

- IR Spectroscopy : Confirm sulfonamide (1320–1350 cm⁻¹) and carbonyl (1670–1690 cm⁻¹) stretches .

- X-ray Crystallography : Resolve torsional angles between the thiadiazole and naphthamide moieties to validate spatial conformation .

How does modifying the ethyl group on the thiadiazole ring affect biological efficacy?

Advanced Research Question

- Structure-Activity Relationship (SAR) : Replace the ethyl group with methyl or cyclopropyl analogs via reductive alkylation. Compare IC₅₀ values in enzyme inhibition assays.

- Example: Methyl analogs show reduced COX-2 affinity due to steric hindrance, while cyclopropyl derivatives enhance metabolic stability .

- Electron-Withdrawing Groups : Introduce halogens (e.g., Br) to the thiadiazole ring to improve antimicrobial potency .

What experimental approaches can elucidate the compound's interaction with biological targets like enzymes?

Advanced Research Question

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to carbonic anhydrase IX .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) of target binding .

- Mutagenesis Studies : Engineer enzymes (e.g., COX-2) with point mutations (e.g., Val523Ala) to identify critical binding residues .

How can molecular docking studies predict the compound’s binding affinity to therapeutic targets?

Advanced Research Question

- Protocol :

- Retrieve target protein structures (e.g., COX-2, PDB ID 5KIR) from the RCSB database.

- Perform energy minimization of the ligand using Gaussian09 (B3LYP/6-31G*).

- Dock with AutoDock Vina, focusing on binding pockets (grid size: 25 ų).

- Validation : Compare docking scores (ΔG ≤ -9.0 kcal/mol) with experimental IC₅₀ data .

What conditions affect the compound’s stability, and how can degradation products be analyzed?

Advanced Research Question

- Stress Testing : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 48 hours.

- Degradation Pathways : Hydrolysis of the sulfamoyl group under basic conditions generates sulfonic acid derivatives .

- Analysis : Use HPLC-PDA (C18 column, acetonitrile/water gradient) to quantify degradation .

How can regioselectivity be controlled during heterocyclic ring formation in derivative synthesis?

Advanced Research Question

- Microwave-Assisted Synthesis : Enhance regioselectivity in thiadiazole formation (e.g., 1,3,4-thiadiazole vs. 1,2,4-isomers) by optimizing irradiation power (300W) and solvent polarity (DMF > DCM) .

- Catalytic Control : Use CuI (10 mol%) in click chemistry to favor triazole derivatives over thiadiazole byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.